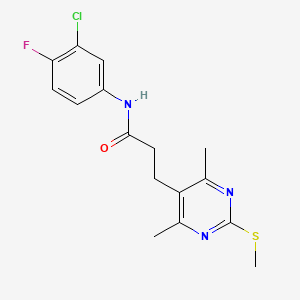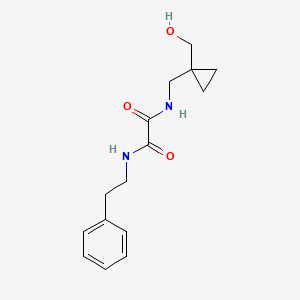![molecular formula C19H17FN4OS2 B2453181 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1421528-65-5](/img/structure/B2453181.png)
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is part of a series of derivatives that have been synthesized and tested for their antiproliferative activities . These compounds have shown promising results against different cancer cell lines . Thiazoles, which are a key part of this compound, are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies . The yield and melting points of these compounds have been reported, along with their 1H-NMR and 13C-NMR data . These data provide valuable information about the structure and purity of the synthesized compounds.
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been described in the literature . The presence of certain groups in these compounds might enhance their cellular accumulation into the protozoa, as it has been reported in the case of bacteria .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported in the literature . These include their yield, melting points, and spectroscopic data such as 1H-NMR and 13C-NMR .
Scientific Research Applications
Synthesis and Characterization
- A study conducted by McLaughlin et al. (2016) focuses on the synthesis and characterization of a similar compound, providing insights into the structural identification and analytical methods employed for such compounds. This can be relevant for understanding the synthetic pathways and characterization techniques used for N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide (McLaughlin et al., 2016).
Radiosynthesis and Evaluation for Imaging
- Shimoda et al. (2015) developed a novel radiotracer closely related to the compound , for in vivo imaging of fatty acid amide hydrolase (FAAH) in rat brain. This illustrates the potential use of such compounds in advanced imaging techniques like positron emission tomography (PET) (Shimoda et al., 2015).
Antimicrobial Activities
- Ur et al. (2004) synthesized derivatives of a similar compound and tested them for antimicrobial activity against various microorganisms, revealing potential applications in developing new antimicrobial agents (Ur et al., 2004).
Alternative Synthesis Routes
- Shahinshavali et al. (2021) explored an alternative route to synthesize a related compound, showcasing the diverse synthetic methods that can be applied to such molecules. This research opens doors to more efficient or cost-effective synthesis strategies for similar compounds (Shahinshavali et al., 2021).
Potential for Anticancer Activity
- Karki et al. (2011) investigated the cytotoxicity and potential as chemotherapeutic agents of novel analogs of a similar compound. This indicates the possible application of such compounds in cancer research and therapy (Karki et al., 2011).
Mechanism of Action
Target of Action
The compound, N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide, belongs to the class of thiazole derivatives . Thiazole derivatives have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . .
Mode of Action
Thiazole derivatives are known to interact with various targets in the body, leading to different biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Future Directions
The promising antiproliferative activities of these compounds suggest that they could be further optimized to reduce their cytotoxicity and to develop a more drug-like profile . More research is needed to fully understand their mechanism of action and to evaluate their potential as therapeutic agents.
Biochemical Analysis
Biochemical Properties
The compound, due to its thiazole ring, has been associated with diverse biological activities . Thiazoles are known to interact with various enzymes, proteins, and other biomolecules, contributing to their biochemical reactions
Cellular Effects
Thiazole derivatives have been reported to exhibit antiproliferative activity against different cancer cell lines
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS2/c1-10-17(26-12(3)22-10)18(25)21-8-16-11(2)24-9-15(23-19(24)27-16)13-4-6-14(20)7-5-13/h4-7,9H,8H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINCBHJQJOLZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
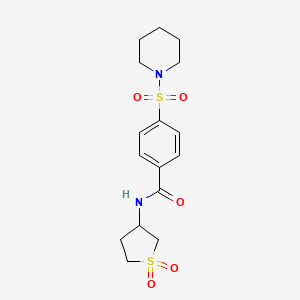
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2453101.png)
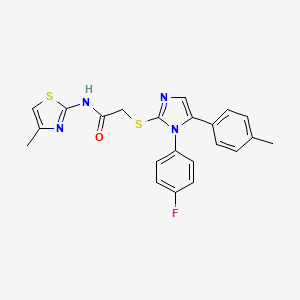
![4,4,4-Trifluoro-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}butan-1-one](/img/structure/B2453107.png)
![1-(4-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2453108.png)
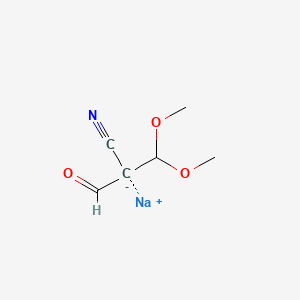


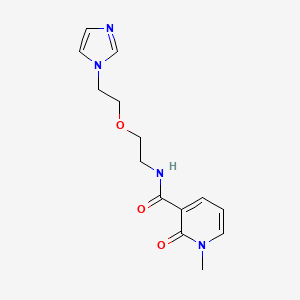


![(E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2453119.png)
